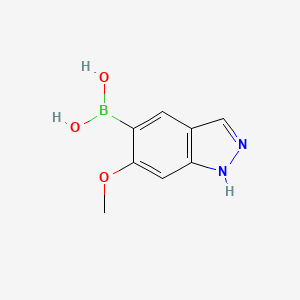

6-Methoxy-1H-indazole-5-boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-1H-indazole-5-boronic acid is a boronic acid derivative with a methoxy group attached to the indazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid group is known for its versatility in forming stable covalent bonds with diols, making it useful in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 6-Methoxy-1H-indazole-5-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions: 6-Methoxy-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl halides.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols or quinones.

Reduction: Formation of alcohols or alkanes.

科学研究应用

Medicinal Chemistry

Targeted Cancer Therapies

6-Methoxy-1H-indazole-5-boronic acid serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating cancer. Its boronic acid functionality allows it to form stable complexes with biological targets, enhancing the efficacy of drug candidates. For example, research has shown that boronic acids can inhibit proteasome activity, which is vital for cancer cell survival .

Case Study: Proteasome Inhibition

A study investigated the use of boronic acids, including this compound, in developing proteasome inhibitors. These inhibitors were tested against various cancer cell lines, demonstrating significant cytotoxic effects, thus highlighting their potential in targeted therapies .

Organic Synthesis

Suzuki-Miyaura Coupling

This compound is primarily recognized for its role in the Suzuki-Miyaura cross-coupling reaction, a fundamental method for forming carbon-carbon bonds. This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids |

| Applications | Synthesis of biaryl compounds for drug development |

Material Science

Development of Advanced Materials

In material science, this compound is utilized to create advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices enhances properties like conductivity and mechanical strength.

Case Study: Conductive Polymers

Research has demonstrated that incorporating boronic acids into polymer systems can significantly improve their electrical conductivity. This property is crucial for developing electronic devices and sensors .

Agricultural Chemistry

Agrochemical Development

The compound contributes to creating more effective agrochemicals, including herbicides and pesticides that are environmentally friendly. Its ability to modulate biological activity makes it a valuable component in designing new agricultural products.

| Agrochemical Type | Functionality |

|---|---|

| Herbicides | Target specific weed species while minimizing harm |

| Pesticides | Enhance efficacy against pests with reduced toxicity |

Bioconjugation Techniques

Facilitating Biomolecule Attachment

this compound is also applied in bioconjugation techniques, where it aids in attaching biomolecules to surfaces or other molecules. This application is critical in diagnostics and therapeutic contexts.

Example Application: Diagnostic Assays

In diagnostic assays, the ability to conjugate biomolecules using boronic acids improves the sensitivity and specificity of detection methods. Studies have shown that such conjugates can enhance signal amplification in biosensors .

作用机制

The mechanism of action of 6-Methoxy-1H-indazole-5-boronic acid largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by forming stable covalent bonds with active site residues. The boronic acid group can interact with diols or hydroxyl groups on proteins, leading to inhibition or modulation of their activity .

相似化合物的比较

1H-Indazole-5-boronic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.

Pinacol boronic esters: Used in similar coupling reactions but have different stability and reactivity profiles.

Uniqueness: 6-Methoxy-1H-indazole-5-boronic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its utility in specific chemical reactions and applications, making it a valuable compound in various research fields.

生物活性

6-Methoxy-1H-indazole-5-boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to an indazole ring, which is known for its diverse biological properties. The structure can be represented as follows:

This unique structure allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by affecting key proteins such as Bcl-2 and Bax, thereby altering the balance between pro-apoptotic and anti-apoptotic signals.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound, particularly its antitumor effects. Below is a summary table highlighting key findings:

| Cell Line | IC50 (µM) | Effect on Apoptosis | Mechanism |

|---|---|---|---|

| K562 (Leukemia) | 5.15 | Induces apoptosis | Inhibition of Bcl-2 and activation of Bax |

| HEK-293 (Normal) | 33.2 | Minimal | Selective toxicity towards cancer cells |

Study 1: Antitumor Activity in K562 Cells

In a recent study, this compound demonstrated significant antitumor activity against K562 leukemia cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective inhibition at low concentrations. Flow cytometry analysis revealed increased early and late apoptosis rates when treated with varying concentrations of the compound.

Study 2: Selectivity and Safety Profile

The selectivity of this compound was evaluated against normal HEK-293 cells, showing that while it effectively inhibited cancer cell growth, it exhibited minimal toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Research Findings

Research has consistently highlighted the potential of this compound as a scaffold for developing new anticancer agents. Its ability to modulate critical signaling pathways involved in cell survival and proliferation positions it as a promising candidate for further drug development.

属性

IUPAC Name |

(6-methoxy-1H-indazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJUPFLLEKHYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1OC)NN=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。